molecular formula C11H15N3O2 B14593390 (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol

(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol

Cat. No.: B14593390
M. Wt: 221.26 g/mol
InChI Key: OODCRZSSXMBNAS-ONNZKKIYSA-N
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Description

(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is a complex organic compound with a unique structure that includes both imino and methoxymethanol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the imino and methoxymethanol groups. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield quinoxaline derivatives, while reduction could produce different imino or methoxymethanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its imino group can interact with various biological molecules, making it a valuable tool for probing biochemical processes.

Medicine

In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on specific molecular targets, such as enzymes or receptors, which could lead to the development of new drugs.

Industry

In industrial applications, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for use in various manufacturing processes.

Mechanism of Action

The mechanism of action of (Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds or coordinate with metal ions, influencing the activity of enzymes or receptors. The methoxymethanol group can also participate in various chemical interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-imino-4-methyl-7,8-dihydroquinoxaline: Similar structure but lacks the methoxymethanol group.

    (Z)-3-imino-4-methylquinoxaline: Similar structure but lacks the dihydro and methoxymethanol groups.

    (Z)-3-iminoquinoxaline: Similar structure but lacks the methyl, dihydro, and methoxymethanol groups.

Uniqueness

(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol is unique due to the presence of both imino and methoxymethanol groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

(Z)-(3-imino-4-methyl-7,8-dihydro-6H-quinoxalin-2-ylidene)-methoxymethanol

InChI

InChI=1S/C11H15N3O2/c1-14-8-6-4-3-5-7(8)13-9(10(14)12)11(15)16-2/h6,12,15H,3-5H2,1-2H3/b11-9-,12-10?

InChI Key

OODCRZSSXMBNAS-ONNZKKIYSA-N

Isomeric SMILES

CN1C2=CCCCC2=N/C(=C(/O)\OC)/C1=N

Canonical SMILES

CN1C2=CCCCC2=NC(=C(O)OC)C1=N

Origin of Product

United States

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